Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)

Coenzyme A, S-(2E)-2-octenoate structure
10018-94-7 structure
Nome del prodotto:Coenzyme A, S-(2E)-2-octenoate
Numero CAS:10018-94-7
MF:C29H48N7O17P3S
MW:891.714408874512
CID:140164
PubChem ID:440617

Coenzyme A, S-(2E)-2-octenoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Coenzyme A,S-(2E)-2-octenoate
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc
    • (2E)-2-octenoyl-CoA
    • 2,3-trans-Octenoyl coenzyme A
    • 2E-octenoyl-CoA
    • AG-D-04524
    • Coenzyme A,S-2-octenoate, (E)- (8CI)
    • CTK3J8618
    • Oct-2-trans-enoyl-CoA
    • Oct-trans-2-enoyl coenzyme A
    • trans-2-octenoyl-CoA
    • trans-2-octenoylcoenzyme A
    • trans-D2,3-Octenoyl-CoA
    • trans-Δ2,3-Octenoyl-CoA
    • Oct-trans- 2-enoyl coenzyme A
    • Oct-2-trans-enoyl-CoA
    • 2-Trans octenoyl-CoA
    • 2,3-trans-Octenoyl coenzyme A
    • Coenzyme A, S-2-octenoate, (E)- (8CI)
    • Coenzyme A, S-(2E)-2-octenoate
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate
    • CPSDNAXXKWVYIY-FFJUWABQSA-N
    • DTXSID90331512
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate
    • 10018-94-7
    • 2-Trans octenoyl-CoA
    • trans-Δ2,3-Octenoyl-CoA
    • ES175043
    • S-(2E)-2-octenoate Coenzyme A
    • Inchi: InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1
    • Chiave InChI: CPSDNAXXKWVYIY-DPSCIZRPSA-N
    • Sorrisi: CCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 891.20434
  • Massa monoisotopica: 891.20402525g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 57
  • Conta legami ruotabili: 25
  • Complessità: 1530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: -2.8
  • Superficie polare topologica: 389Ų

Proprietà sperimentali

  • PSA: 363.63
  • LogP: -1.281

Coenzyme A, S-(2E)-2-octenoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt
Riferimento
A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic Skeleton
By Zhang, Daozhong et al, Journal of the American Chemical Society, 2019, 141(9), 3993-4001

Synthetic Routes 2

Condizioni di reazione
1.1
Riferimento
Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthases
By Hayashi, Shohei et al, Angewandte Chemie, 2019, 58(8), 2326-2330

Synthetic Routes 3

Condizioni di reazione
1.1R:Et3N, S:THF, 0°C; 12 h, rt
2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt
2.2R:NaHCO3, S:H2O, pH 7.4
Riferimento
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Synthetic Routes 4

Condizioni di reazione
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
Riferimento
Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility
By Yan, Yan et al, Angewandte Chemie, 2013, 52(47), 12308-12312

Synthetic Routes 5

Condizioni di reazione
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Riferimento
Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes
By Kopp, Florian et al, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Synthetic Routes 6

Condizioni di reazione
1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt
1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3
Riferimento
A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis
By Yang, Meng et al, ACS Chemical Biology, 2014, 9(11), 2632-2645

Synthetic Routes 7

Condizioni di reazione
1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt
Riferimento
Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives
By Armstrong, Tom et al, Bioorganic & Medicinal Chemistry, 2020, 28(22), 115744

Synthetic Routes 8

Condizioni di reazione
1.1S:Et2O, rt → 0°C
1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C
1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8
Riferimento
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis
By He, Xin et al, Journal of Medicinal Chemistry, 2006, 49(21), 6308-6323

Coenzyme A, S-(2E)-2-octenoate Raw materials

Coenzyme A, S-(2E)-2-octenoate Preparation Products

Coenzyme A, S-(2E)-2-octenoate Letteratura correlata

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd